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The table below summarizes the key efficacy metrics, including duration of response (DOR), for approved

MET TKIs based on their pivotal Phase 2 trials [1].

Get Quote

S Median Median
. Objective . .
. Patient Duration of Progression-
MET TKI Trial Name ) Response )
Population Response Free Survival
Rate (ORR)
(DOR) (PFS)
Capmatinib GEOMETRY Treatment- 68% 12.6 months Not Fully
mono-1 naive [2] Specified in
Sources
Pre-treated 41% 9.7 months Not Fully
[2] Specified in
Sources
Tepotinib VISION Treatment- 56%* (All 11.1 months*  11.0 months*
naive & Pre- Comers) (All Comers) (All Comers) [1]
treated [1]
(Combined)
Savolitinib NCT02897479  Treatment- 49.2% 6.8 months 6.9 months
naive & Pre- (Overall) (Overall) [1] (Overall) [1]
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. Median Median
] Objective : .
. Patient Duration of Progression-

MET TKI Trial Name . Response .
Population Response Free Survival

Rate (ORR)
(DOR) (PFS)
treated
(Combined)

Gumarontinib GLORY Treatment- 66% 8.3 months 7.6 months
naive & Pre- (Overall) (Overall) [1] (Overall) [1]
treated
(Combined)

Vebreltinib KUNPENG Treatment- 75% 12.4 months 14.3 months
naive & Pre- (Overall) (Overall) [1] (Overall) [1]
treated
(Combined)

Crizotinib PROFILE 1001 Pre-treated 32% 9.1 months 7.3 months [1]

[1]

Note: The data for Tepotinib is reported for the combined population of treatment-naive and previously
treated patients in the VISION trial. ORR for the Asian subgroup in VISION was 58.9% with a DOR of 14.3
months [1].

Experimental Protocols and Methodologies

The data in the comparison table is derived from single-arm, multi-center Phase 2 clinical trials, which share

core methodological principles.

¢ Trial Designs: All listed trials (GEOMETRY mono-1 for capmatinib [2] [3], VISION for tepotinib [1],
GLORY for gumarontinib [1], KUNPENG for vebreltinib [1], and NCT02897479 for savolitinib [1]) were
open-label studies enrolling patients with advanced or metastatic NSCLC harboring METex14
skipping mutations. The primary endpoint for all was Objective Response Rate (ORR) assessed
by an independent review committee (BIRC) [1].

¢ Patient Cohorts: Trials typically stratified patients into cohorts based on prior therapy. Capmatinib's
GEOMETRY mono-1 trial, for example, had distinct cohorts for treatment-naive and previously
treated patients, allowing for a direct comparison of efficacy within the same trial framework [2].
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¢ Response Assessment: Tumor response was systematically evaluated using RECIST 1.1 criteria
(Response Evaluation Criteria in Solid Tumors). Patients underwent regular radiologic tumor
assessments (e.g., via CT scans) at predefined intervals. The Duration of Response (DOR) was
calculated from the time of initial response until documented disease progression or death [1] [3].

MET Signaling Pathway and Drug Mechanism

The following diagram illustrates the MET signaling pathway and the mechanism of action for MET TKIs

like capmatinib.
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Clinical Trial Workflow for MET TKI Evaluation

This diagram outlines the general workflow of the Phase 2 clinical trials that generated the efficacy data.
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MET TKI Phase 2 Trial Workflow
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Key Insights for Researchers

e Capmatinib's Position: Capmatinib shows strong performance, especially in the first-line setting
where its 68% ORR and 12.6-month DOR are highly competitive [2]. The longer DOR in treatment-
naive patients underscores the potential benefit of early intervention with potent MET inhibition.

¢ Emerging Contenders: While cross-trial comparisons require caution, vebreltinib reported a notably
high ORR (75%) and a DOR of 12.4 months in its trial, making it another highly active agent in this
class [1].

e Overcoming Resistance: A key area of development is overcoming on-target resistance mutations
like those at residues D1228 and Y1230. Type Il MET TKIs are being investigated for their potential
to overcome this resistance, which is a limitation of Type | inhibitors like capmatinib and tepotinib [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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